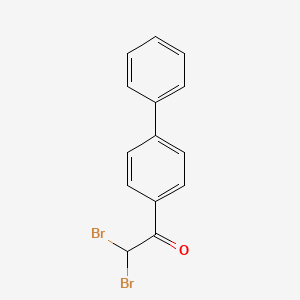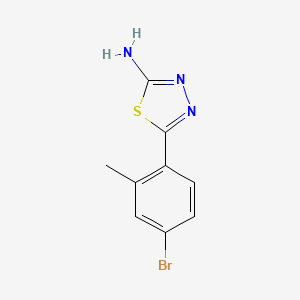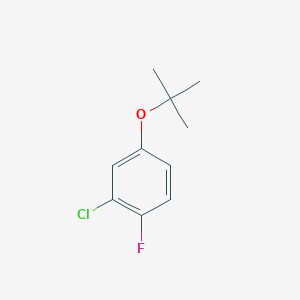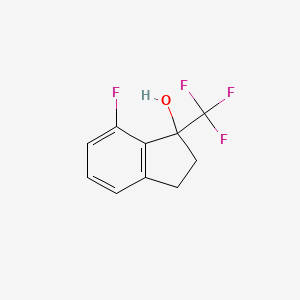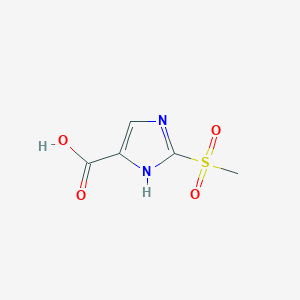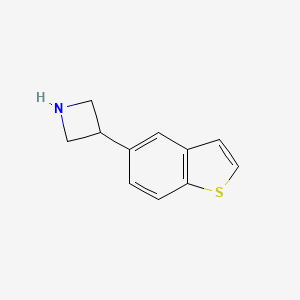![molecular formula C21H25N3O5 B13703676 3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)
3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione is a complex organic compound with the molecular formula C21H25N3O5 and a molecular weight of 399.44 g/mol . This compound is notable for its unique structure, which includes a piperidine-2,6-dione core, an isoindolinyl group, and a Boc-protected azetidinyl moiety. It is used in various scientific research applications, particularly in the fields of chemistry and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the piperidine-2,6-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isoindolinyl group: This step often involves the use of isoindoline derivatives and coupling reactions.
Boc protection of the azetidinyl group: The azetidinyl group is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Final coupling: The protected azetidinyl group is coupled with the piperidine-2,6-dione core under specific reaction conditions to yield the final compound.
Analyse Chemischer Reaktionen
3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinyl and isoindolinyl moieties.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free azetidinyl derivative.
Wissenschaftliche Forschungsanwendungen
3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The Boc-protected azetidinyl group plays a crucial role in its stability and reactivity, while the isoindolinyl moiety contributes to its binding affinity .
Vergleich Mit ähnlichen Verbindungen
3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione can be compared with other similar compounds, such as:
1-Boc-3-(aminomethyl)azetidine: This compound shares the Boc-protected azetidinyl group but lacks the piperidine-2,6-dione core.
3-(Boc-amino)azetidine: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
1-Boc-piperazine: Contains a Boc-protected piperazine ring instead of the azetidinyl group, resulting in different chemical properties.
These comparisons highlight the uniqueness of this compound, particularly its combination of structural features that contribute to its diverse applications and reactivity.
Eigenschaften
Molekularformel |
C21H25N3O5 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
tert-butyl 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C21H25N3O5/c1-21(2,3)29-20(28)23-9-14(10-23)12-4-5-15-13(8-12)11-24(19(15)27)16-6-7-17(25)22-18(16)26/h4-5,8,14,16H,6-7,9-11H2,1-3H3,(H,22,25,26) |
InChI-Schlüssel |
PRMANORIXFMJBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


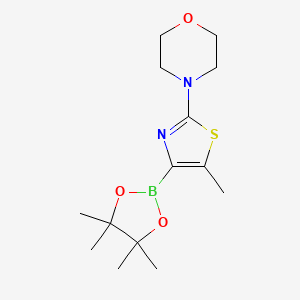

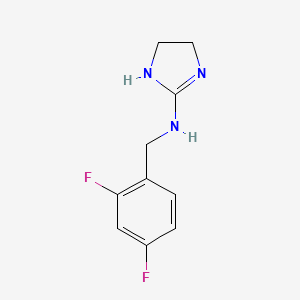
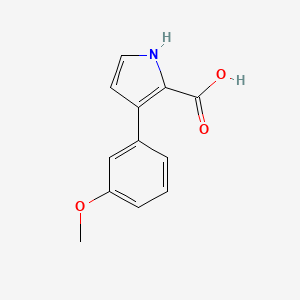
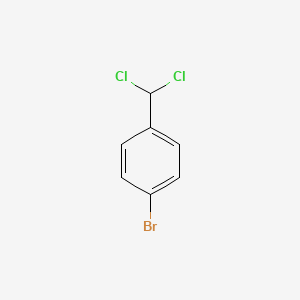

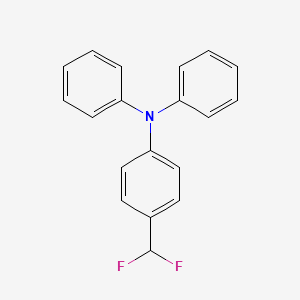
![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)
